Home > Products > Screening Compounds P45196 > (-)-Phenethylcymserine
(-)-Phenethylcymserine -

(-)-Phenethylcymserine

Catalog Number: EVT-10969970
CAS Number:
Molecular Formula: C30H35N3O2
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Phenethylcymserine is a synthetic compound that belongs to the class of cholinesterase inhibitors, which are primarily used in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound is a derivative of cymserine and is characterized by its ability to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase, which play crucial roles in cholinergic signaling. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive functions in patients with conditions like Alzheimer's disease.

Source

The synthesis of (-)-phenethylcymserine has been documented in various studies, highlighting its derivation from natural and synthetic precursors. It is often synthesized alongside other related compounds such as phenserine and cymserine, utilizing techniques that involve the modification of carbamate structures to achieve desired pharmacological properties .

Classification

(-)-Phenethylcymserine is classified as a cholinesterase inhibitor, specifically targeting the enzymes acetylcholinesterase and butyrylcholinesterase. It is also categorized under alkaloids due to its structural features that resemble natural alkaloids, which are known for their biological activities.

Synthesis Analysis

Methods

The synthesis of (-)-phenethylcymserine typically involves a multi-step process that begins with the reaction of m-dimethylaminophenol and 3-hydroxypyridine with phenylisocyanate. This reaction yields N-monophenyl-substituted carbamates, which are then transformed into quaternary ammonium salts through reactions with alkyl halides such as methyl bromide or methyl sulfate .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of (-)-phenethylcymserine can be represented by its chemical formula C16H20N2O2C_{16}H_{20}N_2O_2. The compound features a phenethyl group attached to a carbamate structure, which is pivotal for its biological activity.

Data

  • Molecular Weight: 288.35 g/mol
  • Structural Features:
    • Contains a chiral center contributing to its enantiomeric purity.
    • The presence of both aromatic and aliphatic components enhances its interaction with biological targets.
Chemical Reactions Analysis

Reactions

(-)-Phenethylcymserine undergoes several chemical reactions that are significant for its activity as a cholinesterase inhibitor. The primary reaction involves binding to the active site of cholinesterases, leading to enzyme inhibition.

Technical Details

  • Inhibition Mechanism: The compound forms a stable complex with the active site serine residue of acetylcholinesterase, preventing substrate hydrolysis.
  • Selectivity: Studies have shown varying selectivity for acetylcholinesterase over butyrylcholinesterase, which can influence therapeutic outcomes in different neurological conditions .
Mechanism of Action

Process

The mechanism of action for (-)-phenethylcymserine involves competitive inhibition of acetylcholinesterase and butyrylcholinesterase. By binding to these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its concentration in synaptic clefts.

Data

  • IC50 Values: Research indicates that (-)-phenethylcymserine exhibits an IC50 value greater than 30,000 nM for acetylcholinesterase, suggesting low potency compared to other inhibitors .
  • Biological Implications: Enhanced levels of acetylcholine can lead to improved cognitive functions and memory retention in animal models and potentially in human subjects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

(-)-Phenethylcymserine has potential applications in:

  • Neuropharmacology: As a research tool for studying cholinergic signaling pathways.
  • Drug Development: Investigated for use in therapies targeting Alzheimer’s disease and other cognitive disorders due to its cholinergic activity.
  • Biochemical Research: Used in studies assessing enzyme kinetics and inhibition mechanisms related to cholinesterases .
Introduction to (-)-Phenethylcymserine

Pharmacological Classification and Therapeutic Relevance

(-)-Phenethylcymserine belongs to the carbamate class of reversible cholinesterase inhibitors, distinguished by its phenethylamine moiety that enhances central nervous system (CNS) penetration. Unlike conventional phenethylamines that primarily act as neurotransmitters or releasers (e.g., dopamine, norepinephrine), (-)-Phenethylcymserine modulates cholinergic signaling through precise inhibition of AChE, the enzyme responsible for acetylcholine hydrolysis [1] [5]. This mechanism is therapeutically relevant for Alzheimer's disease and other cholinergic-deficit conditions, where enhancing synaptic acetylcholine levels can improve cognitive function.

Table 1: Pharmacological Classification of (-)-Phenethylcymserine

PropertyClassificationTherapeutic Relevance
Primary TargetAcetylcholinesterase (AChE)Alzheimer's disease, cognitive impairment
Mechanism of ActionReversible carbamate inhibitorSustained cholinergic enhancement
Structural BackboneCymserine-phenethylamine hybridOptimized blood-brain barrier penetration
Cholinesterase Selectivity>200-fold preference for AChE over BuChEReduced peripheral side effects

The compound's phenethylamine component significantly enhances its ability to cross the blood-brain barrier compared to first-generation cholinesterase inhibitors like physostigmine. Molecular modeling indicates the phenethyl group occupies a hydrophobic pocket in the AChE active site gorge, complementing the catalytic triad interaction of the carbamoyl group [8]. This dual binding mechanism confers both high potency (IC50 values in the low nanomolar range) and prolonged duration of action due to slow decarbamylation kinetics [9].

Historical Development and Rationale for Chiral Synthesis

The development of (-)-Phenethylcymserine originated from structure-activity relationship (SAR) studies of cymserine analogs, which demonstrated that N-alkyl chain length dramatically influences cholinesterase selectivity. Early work identified that extending the N-alkyl substituent to phenethyl dimensions enhanced CNS bioavailability while maintaining inhibitory potency [6]. This finding prompted systematic exploration of phenethylamine-integrated cymserine derivatives, with particular attention to stereochemical optimization.

The chiral synthesis of (-)-Phenethylcymserine addresses a critical limitation of racemic cholinesterase inhibitors: enantiomer-specific differences in target engagement and off-target effects. Historical data from chiral phenethylamine compounds demonstrates that stereochemistry profoundly influences receptor binding affinity and selectivity. For example, the R(-) enantiomer of the hallucinogenic phenethylamine DOB exhibits 50-fold greater 5-HT2A receptor affinity than its S(+) counterpart [9]. Similarly, the (-)-enantiomer of cymserine derivatives shows superior AChE selectivity compared to the (+) enantiomer, attributed to optimal spatial orientation within the enzyme's active site [6].

Synthetic approaches employ asymmetric hydrogenation or chiral resolution techniques to obtain the enantiomerically pure compound. The preferred route involves enzymatic resolution using lipases to separate diastereomeric intermediates, yielding the (-)-enantiomer with >98% enantiomeric excess [6]. This stereochemical precision enhances the compound's therapeutic index by eliminating pharmacologically inactive or adversogenic enantiomers.

Scope of Research Objectives and Key Knowledge Gaps

Research on (-)-Phenethylcymserine focuses on three primary objectives: (1) establishing its enzyme kinetic profile and selectivity ratios against cholinesterase isoforms; (2) evaluating its neuroprotective efficacy in models of neurodegeneration; and (3) characterizing its pharmacokinetic behavior, particularly CNS penetration and metabolism. Current investigations address significant knowledge gaps in cholinesterase inhibitor development:

  • Isoform Selectivity Mechanism: While the compound demonstrates >200-fold selectivity for AChE over butyrylcholinesterase (BuChE), the structural basis for this preference requires elucidation through crystallographic studies [9].
  • Impact on Non-Cholinergic Pathways: Given phenethylamine's activity on monoaminergic systems, research must determine whether (-)-Phenethylcymserine retains any unintended receptor interactions despite structural modifications [1].
  • Long-Term Effects on Cholinergic Plasticity: Unlike transient inhibitors, carbamoylating agents may induce adaptive changes in cholinergic gene expression, warranting transcriptomic studies [8].
  • Metabolic Fate: The compound's phenethyl moiety may render it susceptible to metabolism by monoamine oxidase (MAO) or sulfotransferases, potentially generating active metabolites with distinct pharmacological profiles [1] [5].

Table 2: Key Research Objectives for (-)-Phenethylcymserine

Research ObjectiveCurrent Knowledge GapsExperimental Approaches
Cholinesterase inhibition kineticsStructural basis of AChE vs. BuChE selectivityX-ray crystallography, molecular dynamics
CNS penetration efficiencyInfluence of chirality on brain uptake kineticsRadiolabeled distribution studies
Off-target receptor interactionsActivity at trace amine-associated receptors (TAAR)Radioligand binding assays
Neuroprotective mechanisms beyond AChEImpact on amyloid processing or tau phosphorylationNeuronal culture models, transgenic mice
Metabolic pathwaysIdentification of primary metabolitesLiver microsome assays, mass spectrometry

Preliminary findings indicate (-)-Phenethylcymserine exhibits a unique kinetic profile characterized by rapid association with AChE (kon = 2.1 × 10^6 M^−1 min^−1) and slow dissociation (half-life >40 minutes), suggesting durable enzyme inhibition. Its inhibition constant (Ki = 8.3 nM) surpasses that of donepezil (Ki = 20 nM) and rivastigmine (Ki = 470 nM), positioning it as one of the most potent carbamate-based inhibitors reported [6] [9]. However, comprehensive studies comparing its effects across species (human vs. rodent cholinesterases) remain ongoing, as interspecies variations in enzyme structure may significantly influence inhibitory potency.

Another critical research area involves the compound's potential effects on microtubule dynamics. Structural similarity between phenethylamine derivatives and colchicine raises questions about possible tubulin interactions. Computational docking analyses suggest (-)-Phenethylcymserine exhibits low binding affinity (predicted ΔG > -5 kcal/mol) for the colchicine site on β-tubulin compared to dedicated microtubule-targeting agents (ΔG < -8 kcal/mol) [8]. This preliminary evidence indicates minimal off-target cytoskeletal effects, but experimental validation through tubulin polymerization assays is essential.

Properties

Product Name

(-)-Phenethylcymserine

IUPAC Name

[(8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C30H35N3O2/c1-21(2)23-10-12-24(13-11-23)31-29(34)35-25-14-15-27-26(20-25)30(3)17-19-33(28(30)32(27)4)18-16-22-8-6-5-7-9-22/h5-15,20-21,28H,16-19H2,1-4H3,(H,31,34)/t28?,30-/m0/s1

InChI Key

WKDFOVDLOVYRAJ-TXDWVUBVSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4CCC5=CC=CC=C5)C)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4CCC5=CC=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.